(2,6-Dichloropyridin-3-yl)(morpholino)methanone
Overview
Description
(2,6-Dichloropyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10Cl2N2O2 and a molecular weight of 261.11 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a morpholine ring attached via a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-3-yl)(morpholino)methanone typically involves the reaction of 2,6-dichloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction reactions. Hydrolysis typically requires water and an acid or base catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
(2,6-Dichloropyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
(2,6-Dichloropyridin-4-yl)(morpholino)methanone: Similar structure but with the morpholine group attached at the 4-position of the pyridine ring.
(2,6-Dichloropyridin-3-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
(2,6-Dichloropyridin-3-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of both chlorine atoms and a morpholine ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(2,6-dichloropyridin-3-yl)-morpholin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-2-1-7(9(12)13-8)10(15)14-3-5-16-6-4-14/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAVALNMGZAHSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(N=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355304 | |
Record name | (2,6-dichloropyridin-3-yl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415700-14-0 | |
Record name | (2,6-dichloropyridin-3-yl)(morpholino)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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